molecular formula C9H19NO3 B13171373 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol

Katalognummer: B13171373
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: XXRCXEAXTNTTDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is a synthetic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxyoxan-4-ol with 1-aminopropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aminopropyl group.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the methoxy group may influence the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biochemical and physiological effects, including changes in neurotransmitter release and receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar structural features but different electronic properties.

    1-Aminopropan-2-ol: A simpler analog with a hydroxyl group instead of the oxane ring.

    2-Fluoroamphetamine: A compound with a similar aminopropyl group but different aromatic substitution.

Uniqueness

4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is unique due to its combination of an oxane ring, aminopropyl group, and methoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol

InChI

InChI=1S/C9H19NO3/c1-7(5-10)9(11)3-4-13-6-8(9)12-2/h7-8,11H,3-6,10H2,1-2H3

InChI-Schlüssel

XXRCXEAXTNTTDC-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1(CCOCC1OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.